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Compound Name: 4-Bromo-2-methoxythiazole

Cat. No.: B1273696 Get Quote

An in-depth analysis of the antimicrobial properties of 4-bromo-thiazole derivatives reveals a

class of compounds with promising, broad-spectrum activity against a range of pathogenic

bacteria and fungi. While specific data on 4-Bromo-2-methoxythiazole derivatives remains

limited in publicly available research, extensive studies on structurally similar analogs,

particularly those with a bromine atom at the fourth position of the thiazole ring, provide

significant insights into their potential as antimicrobial agents.

Thiazole-based compounds are a well-established class of heterocyclic molecules that form the

core of numerous clinically approved drugs, demonstrating their therapeutic importance.[1][2]

The introduction of a bromine atom to the thiazole scaffold can significantly modulate the

compound's physicochemical properties, such as lipophilicity, potentially enhancing its ability to

penetrate microbial cell membranes and interact with biological targets.[3] This guide

synthesizes the available experimental data on 4-bromo-thiazole analogs to offer a

comparative overview of their antimicrobial spectrum.

Comparative Antimicrobial Activity
Studies on various 4-bromo-thiazole derivatives have demonstrated their efficacy against both

Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. The

antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC),

which represents the lowest concentration of a compound that inhibits the visible growth of a

microorganism.
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A notable study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showcased their

potent antimicrobial effects. For instance, specific derivatives exhibited significant activity

against Staphylococcus aureus and Escherichia coli, with MIC values comparable to the

standard antibiotic norfloxacin.[4] Another study on derivatives of 2-amino-4-(4-bromo-phenyl-

thiazole) reported moderate antibacterial activity against several Gram-positive bacteria.[5]

The antifungal activity of these compounds is also noteworthy. Certain 4-(4-bromophenyl)-

thiazol-2-amine derivatives displayed significant inhibitory effects against Candida albicans and

Aspergillus niger, with MIC values comparable to the antifungal drug fluconazole.[4]

The table below summarizes the MIC values of representative 4-bromo-thiazole derivatives

against a panel of microorganisms, compiled from various studies. It is important to note that

the specific substitutions on the thiazole ring, beyond the 4-bromo group, play a crucial role in

determining the overall antimicrobial potency and spectrum.
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Derivative
Type

Microorganism MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

4-(4-

bromophenyl)-

thiazol-2-amine

derivatives

Staphylococcus

aureus
16.1 (µM) Norfloxacin -

Escherichia coli 16.1 (µM) Norfloxacin -

Bacillus subtilis 28.8 (µM) Norfloxacin -

Candida albicans 15.3 (µM) Fluconazole -

Aspergillus niger 16.2 (µM) Fluconazole -

2-amino-4-(4-

bromo phenyl

thiazole)

derivatives

Gram-positive

bacteria
Moderate Activity - -

Candida albicans Slight Activity - -

Table 1: Antimicrobial Activity of 4-Bromo-Thiazole Derivatives. MIC values are presented to

illustrate the potency of these compounds. Note that some values are reported in µM.

Potential Mechanisms of Action
The precise mechanism of action for 4-bromo-2-methoxythiazole derivatives has not been

elucidated. However, research on the broader class of thiazole antimicrobials suggests several

potential targets within microbial cells. One of the prominent mechanisms is the inhibition of

bacterial DNA gyrase, an essential enzyme involved in DNA replication.[6] Molecular docking

studies on some thiazole derivatives have shown favorable interactions with the binding sites of

this enzyme.[7]
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Another potential target is the filamentous temperature-sensitive protein Z (FtsZ), a key protein

in bacterial cell division.[1][6] Inhibition of FtsZ polymerization disrupts the formation of the Z-

ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.

For their antifungal activity, it is hypothesized that thiazole derivatives may interfere with

ergosterol biosynthesis by inhibiting the enzyme 14α-lanosterol demethylase, a crucial

component of the fungal cell membrane.[7][8]

The following diagram illustrates a generalized workflow for evaluating the antimicrobial activity

of these compounds and a potential mechanism of action.
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Figure 1: A conceptual diagram illustrating the experimental workflow for antimicrobial testing

and a generalized potential mechanism of action for 4-bromo-thiazole derivatives.

Experimental Protocols
The determination of the antimicrobial spectrum of 4-bromo-thiazole derivatives relies on

standardized and well-established laboratory methods. The following are detailed protocols for

key experiments commonly cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism in a liquid broth medium.
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Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is

prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5

McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL

in the test wells.

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent

(e.g., DMSO) and then serially diluted in a sterile liquid growth medium (e.g., Mueller-Hinton

Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the

standardized microbial suspension. Positive (microorganism in broth without compound) and

negative (broth only) controls are included. The plates are then incubated under appropriate

conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

Reading the Results: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (i.e., the well remains clear).

Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.

Preparation of Agar Plates: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into

petri dishes and allowed to solidify.

Inoculation: A standardized microbial suspension is uniformly spread over the surface of the

agar plate using a sterile swab.

Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar

using a sterile borer. A fixed volume of the test compound solution at a known concentration

is added to each well.

Incubation: The plates are incubated under suitable conditions.

Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the

diameter of the zone of inhibition (the area around the well where microbial growth is

inhibited) in millimeters.
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The following diagram outlines the general workflow for the synthesis and antimicrobial

screening of these compounds.
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Figure 2: A flowchart depicting the typical workflow from the synthesis of 4-bromo-thiazole

derivatives to the determination of their antimicrobial spectrum.

Conclusion
While direct experimental data for 4-bromo-2-methoxythiazole derivatives is not extensively

available, the broader class of 4-bromo-thiazole analogs demonstrates significant potential as

antimicrobial agents. The compiled data from related structures indicate a promising spectrum

of activity against clinically relevant bacteria and fungi. The likely mechanisms of action involve

the inhibition of essential microbial enzymes, highlighting these compounds as valuable leads

for further drug development. Future research should focus on synthesizing and evaluating 4-
bromo-2-methoxythiazole derivatives to specifically delineate their antimicrobial profile and to

explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273696#antimicrobial-spectrum-of-4-bromo-2-
methoxythiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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